Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate

概要

説明

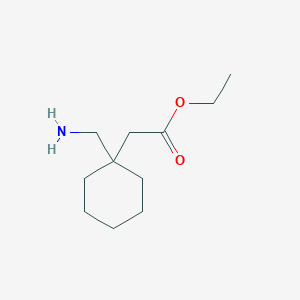

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate is a chemical compound with the molecular formula C11H21NO2 It is known for its unique structure, which includes a cyclohexyl ring substituted with an aminomethyl group and an ethyl acetate moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate typically involves the reaction of cyclohexylmethylamine with ethyl bromoacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to a primary amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or primary amines.

Substitution: Various substituted esters or amides.

科学的研究の応用

Chemical Properties and Structure

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate has the molecular formula C₁₁H₂₁NO₂. The compound features a cyclohexyl group, an aminomethyl substituent, and an ethyl acetate moiety. These structural characteristics contribute to its unique properties, making it a valuable intermediate in various chemical reactions and applications.

Synthesis of Anticonvulsants

This compound serves as a precursor in the synthesis of anticonvulsant drugs such as gabapentin. Gabapentin is widely used to treat neuropathic pain and epilepsy, highlighting the compound's relevance in therapeutic contexts.

Potential Biological Activities

Research indicates that derivatives of this compound may interact with neurotransmitter systems, suggesting potential therapeutic effects for neurological disorders. Studies have shown significant antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Building Block for Complex Molecules

The functional groups present in this compound make it a versatile building block for synthesizing more complex organic molecules. Its ester and amine functionalities can be utilized to create new compounds with desired properties for applications in medicine and materials science.

Catalysis

In catalytic processes, this compound has been employed in the hydrogenation of cyclohexyl acetate to produce cyclohexanol and ethanol using Cu-Zn/Al₂O₃ catalysts. This application demonstrates its utility in synthetic organic chemistry.

Self-Assembly Properties

The presence of the cyclohexyl ring and ester linkage may influence the self-assembly properties of this compound. Researchers are exploring its potential to form supramolecular structures suitable for drug delivery systems and other material applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive bacteria, revealing significant inhibition of growth. This underscores its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: ACE Inhibition

In vitro assays demonstrated that this compound effectively inhibited angiotensin-converting enzyme (ACE) activity with an IC50 value comparable to established ACE inhibitors, suggesting its potential role in cardiovascular therapies.

作用機序

The mechanism of action of Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, influencing their activity. The ester moiety can undergo hydrolysis to release active metabolites that exert biological effects. The cyclohexyl ring provides structural stability and enhances the compound’s binding affinity to its targets.

類似化合物との比較

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate can be compared with similar compounds such as:

Cyclohexylmethylamine: Lacks the ester group, making it less versatile in synthetic applications.

Ethyl cyclohexylacetate: Lacks the aminomethyl group, reducing its potential for biological interactions.

2-(Aminomethyl)cyclohexanol: Contains a hydroxyl group instead of an ester, affecting its reactivity and solubility.

The unique combination of the aminomethyl group, cyclohexyl ring, and ethyl acetate moiety in this compound makes it a valuable compound for diverse scientific research applications.

生物活性

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in various therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound, with the molecular formula , possesses a unique structure characterized by a cyclohexyl ring and an aminomethyl group. This structure is crucial for its interactions with biological targets. The ester moiety can undergo hydrolysis, releasing active metabolites that exhibit biological effects, while the cyclohexyl ring enhances structural stability and binding affinity to enzymes and receptors.

The mechanism of action of this compound involves several pathways:

- Enzyme Interaction : The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, influencing their activity.

- Receptor Modulation : It may interact with neurotransmitter systems, potentially affecting cognitive functions and providing therapeutic effects in neurological disorders.

- Hydrolysis Products : The hydrolysis of the ester group can yield bioactive metabolites that exert various physiological effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate potential antimicrobial activity, suggesting its use in developing new antimicrobial agents.

- Neuropharmacological Effects : As a precursor to gabapentin, it shows promise in treating neuropathic pain and epilepsy by modulating neurotransmitter systems.

- Angiotensin-Converting Enzyme (ACE) Inhibition : Preliminary findings suggest that it may act as an ACE inhibitor, which could have implications for cardiovascular health.

Case Studies

- Neuropharmacology : A study demonstrated that derivatives of this compound exhibited significant interaction with GABAergic systems, enhancing their potential for treating anxiety and seizure disorders.

- Cardiovascular Applications : Research indicated that the compound could inhibit ACE effectively, showing promise in managing hypertension and related cardiovascular conditions.

- Anti-inflammatory Effects : In vitro studies have suggested that the compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators such as nitric oxide and prostaglandins .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

ethyl 2-[1-(aminomethyl)cyclohexyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-2-14-10(13)8-11(9-12)6-4-3-5-7-11/h2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCNPWAMVMHDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。